molecular formula C19H19ClFN3O3 B4931321 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-CHLORO-2-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-CHLORO-2-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4931321
M. Wt: 391.8 g/mol
InChI Key: CUPMUYCBZOREHH-UHFFFAOYSA-N
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Description

4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the piperazine moiety, and the final coupling with the carboxamide group. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3/c20-14-2-3-16(15(21)10-14)22-19(25)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPMUYCBZOREHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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